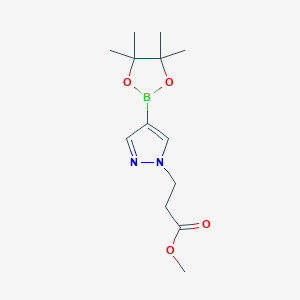![molecular formula C12H26Cl2N2 B1398229 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220017-97-9](/img/structure/B1398229.png)
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride
Descripción general
Descripción
“1-[2-(3-Piperidinyl)ethyl]piperidine” is a chemical compound with the CAS Number: 122373-92-6 . The molecular weight of this compound is 196.34 .
Molecular Structure Analysis
The molecular formula of “1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride” is C12H26Cl2N2 . The average mass is 269.254 Da and the monoisotopic mass is 268.147308 Da .Aplicaciones Científicas De Investigación
Anticancer Agents Synthesis
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride has been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promising results as anticancer agents. These compounds exhibited significant anticancer activity in vitro, and further studies, especially in vivo, are recommended to confirm their therapeutic usefulness (Rehman et al., 2018).
Antibacterial Activity
This compound has also been involved in synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These derivatives have shown moderate inhibitory effects against bacterial strains, particularly Gram-negative bacteria, suggesting their potential as antibacterial agents (Iqbal et al., 2017).
Molecular Structure Studies
Studies have focused on understanding the molecular and crystal structures of derivatives of 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride, revealing insights into their conformational flexibility and hydrogen bonding patterns. These studies provide valuable information for designing and synthesizing new compounds with improved therapeutic properties (Khan et al., 2013).
Cardiovascular Activity
Derivatives of this compound have been synthesized and evaluated for their cardiovascular activity. The study also explored their electrochemical oxidation, offering a better understanding of their pharmacological potential and interaction mechanisms (Krauze et al., 2004).
Alzheimer’s Disease Treatment
New N-substituted derivatives have been synthesized to explore potential drug candidates for Alzheimer’s disease treatment. These compounds have undergone enzyme inhibition activity screening against the acetylcholinesterase enzyme and haemolytic activity, demonstrating their potential as novel drug candidates (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12;;/h12-13H,1-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISBLNUSOLMZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate](/img/structure/B1398148.png)






![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)


![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)
